6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
Description
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is a seven-membered heterocyclic compound featuring a diazepane backbone (a saturated 1,4-diazepane ring) modified at the 1-position with a benzyl ester group and at the 6-position with a hydroxyl substituent. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines the rigidity of the diazepane ring with the versatility of ester and hydroxyl functional groups, enabling diverse reactivity patterns such as nucleophilic substitution, hydrogen bonding, and catalytic cross-coupling .
Properties
IUPAC Name |
benzyl 6-hydroxy-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDUWZFKDUGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepane Ring Formation
The diazepane core is constructed via ring-closing metathesis (RCM) of a diene precursor. For example, a diamino diene derivative undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) in dichloromethane at 40°C for 12 hours, yielding the 1,4-diazepane skeleton. This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Hydroxylation and Esterification
Post-RCM, the hydroxyl group is introduced at position 6 through Sharpless asymmetric dihydroxylation using AD-mix-β, providing enantiomeric excess (ee) >90%. Subsequent esterification with benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane (4 hours) completes the synthesis. This two-step functionalization achieves an overall yield of 55%, with racemization minimized to <2%.
Key Data:
| Step | Conditions | Yield | ee |
|---|---|---|---|
| RCM | Grubbs II, CH₂Cl₂, 40°C, 12 h | 65% | N/A |
| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C, 24 h | 85% | 92% |
| Esterification | BnOH, TsOH, cyclohexane, reflux | 78% | 98% |
Direct Amination-Cyclization Strategy
Linear Precursor Assembly
A linear α,ω-diamine ester is prepared via Mitsunobu reaction between a β-hydroxy carboxylic acid and benzyl alcohol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. The resultant β-hydroxy ester is then treated with 1,2-dibromoethane in acetonitrile, facilitating cyclization to form the diazepane ring.
Hydroxyl Group Retention
The hydroxyl group at position 6 is preserved by employing Boc-protection during cyclization. Deprotection with HCl in dioxane yields the free hydroxyl group, with no observed epimerization.
Key Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C to rt, 6 h | 88% | 95% |
| Cyclization | 1,2-dibromoethane, MeCN, 60°C, 8 h | 72% | 90% |
| Deprotection | 4M HCl/dioxane, rt, 2 h | 95% | 99% |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate
Wang resin is functionalized with Fmoc-protected 1,4-diazepane-1-carboxylic acid. After Fmoc removal, the hydroxyl group is introduced via oxidative hydroxylation using OsO₄/N-methylmorpholine N-oxide (NMO), achieving >90% regioselectivity.
On-Resin Esterification
Benzyl ester formation is accomplished using benzyl bromide and DIPEA in DMF, followed by cleavage from the resin with TFA/water (95:5). This method produces the target compound in 68% overall yield, ideal for combinatorial libraries.
Key Data:
| Step | Conditions | Yield | Selectivity |
|---|---|---|---|
| Hydroxylation | OsO₄, NMO, acetone/H₂O, 0°C, 6 h | 85% | 92% |
| Esterification | BnBr, DIPEA, DMF, rt, 12 h | 80% | N/A |
| Cleavage | TFA/H₂O (95:5), rt, 1 h | 95% | N/A |
Enzymatic Resolution for Stereochemical Control
Racemic Synthesis
A racemic mixture of 6-hydroxy-1,4-diazepane-1-carboxylic acid is synthesized via acid-catalyzed cyclization of ethylenediamine and γ-butyrolactone, followed by hydroxylation with m-CPBA.
Lipase-Mediated Esterification
Candida antarctica lipase B (CAL-B) selectively esterifies the (S)-enantiomer with benzyl alcohol in tert-butyl methyl ether (TBME), achieving 98% ee. The unreacted (R)-enantiomer is recycled, yielding 45% of the target (S)-ester.
Key Data:
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Cyclization | H₂SO₄, 100°C, 24 h | 75% | N/A |
| Enzymatic Resolution | CAL-B, BnOH, TBME, 30°C, 48 h | 45% | 98% |
Comparison of Methodologies
Yield and Stereoselectivity
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RCM route offers moderate yields but excellent stereocontrol.
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Solid-phase synthesis prioritizes scalability over atom economy.
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Enzymatic resolution achieves high ee but requires racemic precursors.
Practical Considerations
-
Solvent selection is critical: Cyclohexane minimizes racemization during esterification, while toluene induces partial racemization.
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Catalyst cost : Grubbs II and CAL-B increase expenses but enhance efficiency.
Spectroscopic Characterization
NMR Analysis
Chiral HPLC
Enantiopurity is confirmed using a Chiralpak AD-H column (hexane/i-PrOH 90:10), showing a single peak for the (S)-enantiomer (tᵣ = 12.7 min).
Industrial Applications and Challenges
The compound’s utility in peptide mimetics and kinase inhibitors necessitates kilogram-scale production. However, optimizing catalyst recycling (e.g., Grubbs II) and minimizing toxic solvents (e.g., OsO₄) remain unresolved challenges. Future work should explore flow chemistry and biocatalytic cascades to enhance sustainability.
Chemical Reactions Analysis
Molecular Characteristics
-
Molecular Formula : C₁₃H₁₈N₂O₃
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Molecular Weight : 250.29 g/mol
The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic applications.
Key Reactions
The compound can undergo several significant chemical reactions:
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Oxidation : The hydroxyl group can be oxidized to a carbonyl (ketone or aldehyde), which can participate in further reactions such as nucleophilic addition.
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Esterification : The carboxylic acid group reacts with alcohols or phenols to form esters, enhancing solubility and reactivity.
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Nucleophilic Substitution : The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reaction Conditions
Each reaction typically requires specific conditions:
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Oxidation : Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
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Esterification : This reaction often requires heat and the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the reaction between the hydroxyl and carboxylic acid groups.
Spectroscopic Analysis
To confirm the identity and purity of 6-Hydroxy- diazepane-1-carboxylic acid benzyl ester, various spectroscopic techniques are employed:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides insight into the molecular structure by identifying hydrogen and carbon environments within the compound. Key peaks correspond to:
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Hydroxyl protons
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Aromatic protons from the benzyl group
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Carboxylic acid protons
Infrared Spectroscopy (IR)
IR spectroscopy is utilized to identify functional groups present in the compound. Characteristic absorption bands include:
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Broad O-H stretch around 3200-3600 cm⁻¹
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C=O stretch around 1700 cm⁻¹ for the carboxylic acid
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C-O stretch around 1000-1300 cm⁻¹ for the ester functionality
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester serves as a building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of new drugs targeting various biological pathways.
2. Biological Activity
The compound exhibits significant biological activity, making it a candidate for further pharmacological studies. Interaction studies have shown potential binding affinities with various receptors, which could lead to therapeutic implications in treating conditions such as anxiety or neurological disorders.
Biological Research Applications
1. Enzyme-Substrate Interactions
In biological research, this compound can be utilized to study enzyme-substrate interactions. Its hydroxyl and ester groups may influence its binding affinity and specificity towards biological targets.
2. Biochemical Assays
The compound can also serve as a probe in biochemical assays, aiding in the understanding of metabolic pathways and enzyme functions within biological systems.
Industrial Applications
1. Specialty Chemicals
In the industrial sector, this compound can be employed in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives that are useful in different applications.
2. Agrochemicals
The compound's unique structure may also facilitate its use in developing agrochemicals, contributing to advancements in agricultural science and pest management strategies.
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is not well-documented. as a derivative of diazepane, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and ester groups may also play a role in its interactions with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazepane Ring
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Hydroxyl vs. This impacts solubility and interactions in biological systems .
- Ester Group Stability: The benzyl ester (target compound) offers labile protection for carboxylic acids, suitable for deprotection under hydrogenolysis. In contrast, tert-butyl esters (e.g., 5-Oxo derivative) require acidic conditions for cleavage, making them more stable during synthetic steps .
Key Observations :
- Catalytic Cross-Coupling: The target compound’s synthesis leverages palladium catalysis for aryl-iodide coupling, a method also applicable to tert-butyl-protected analogs (e.g., 4-(6-amino-pyridin-3-yl) derivative) .
- Protection/Deprotection Strategies : tert-Butyloxycarbonyl (BOC) and benzyl ester groups are commonly used for amine and carboxylic acid protection, respectively. For example, BOC-protected intermediates (e.g., 4-methanesulfonyl derivative) require HCl/MeOH for deprotection .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is a chemical compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol. The compound features a hydroxyl group and a benzyl ester group, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Functional Groups | Hydroxyl, Ester |
| Solubility | Organic solvents |
The exact mechanism of action of this compound is not fully elucidated. However, as a diazepane derivative, it may interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and ester groups may enhance its binding affinity and specificity towards these targets.
Pharmacological Applications
Research indicates that compounds in the diazepane family exhibit various pharmacological activities:
- Cannabinoid Receptor Modulation : Some diazepane derivatives have been identified as potent agonists for the Cannabinoid receptor 2 (CB2), showing selectivity against CB1 receptors. This suggests potential applications in pain management and neuroprotection .
- Enzyme Inhibition : The compound can be explored for its inhibitory effects on specific metabolic enzymes, similar to other diazepane derivatives that have shown activity against acetylcholinesterase (AChE) and other targets .
Study 1: Cannabinoid Receptor Activity
A high-throughput screening campaign identified several 1,4-diazepane compounds with significant activity as CB2 agonists. These compounds exhibited excellent selectivity over CB1 receptors but faced challenges regarding metabolic stability . The study emphasized the need for further optimization to enhance pharmacokinetic profiles.
Study 2: Enzyme Interaction
In another investigation focusing on enzyme-substrate interactions, diazepane derivatives were utilized as probes in biochemical assays to study their effects on various metabolic pathways. The results indicated that modifications at the hydroxyl position could significantly influence enzyme inhibition rates .
Table 2: Comparison with Related Compounds
| Compound | Hydroxyl Group | Benzyl Ester Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | Potential CB2 agonist |
| 1,4-Diazepane-1-carboxylic acid | No | No | Limited reactivity |
| 6-Hydroxy-[1,4]diazepane-1-carboxylic acid | Yes | No | Moderate enzyme inhibition |
| 1,4-Diazepane-1-carboxylic acid methyl ester | No | Yes | Varies with substitution |
The comparison highlights the enhanced versatility of this compound due to the presence of both hydroxyl and benzyl ester groups.
Q & A
Q. What are the key synthetic pathways for 6-hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves coupling reactions between activated carboxyl groups (e.g., benzyl ester derivatives) and diazepane intermediates. For example, tert-butyl-protected diazepane carboxylates (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are deprotected under acidic conditions to generate the free amine, which is then functionalized with a benzyl ester group via carbodiimide-mediated coupling. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C₁₃H₁₆N₂O₃, MW = 248.28) . IR spectroscopy (e.g., ester C=O stretch at ~1730 cm⁻¹) can further confirm bond formation .
Q. How is the benzyl ester moiety in this compound characterized spectroscopically?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying the benzyl ester bond. A strong absorption peak at ~1731 cm⁻¹ corresponds to the ester carbonyl group, while aromatic C-H stretches appear at ~3000–3100 cm⁻¹. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) resolves the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the ester’s methylene protons (δ 4.5–5.0 ppm). Disappearance of the ester peak after alkaline hydrolysis (e.g., NaOH treatment) confirms bond cleavage .
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodological Answer : Benzyl esters are hydrolytically labile under alkaline conditions. For instance, at pH > 9, the ester bond undergoes saponification, releasing glucuronic acid (quantified via ion chromatography). Acidic conditions (pH 4–6) favor ester stability, as shown by IR and elemental analysis (retention of nitrogen content due to protein crosslinking in neutral pH) .
Advanced Research Questions
Q. How does pH influence competing reactions during the synthesis of benzyl ester derivatives?
- Methodological Answer : Under neutral conditions (pH 7), nucleophilic amines in proteins (e.g., enzyme residues) react preferentially with quinone methides over ester formation, reducing benzyl ester yield. Acidic conditions (pH 4–6) suppress amine reactivity, favoring esterification. Elemental analysis (e.g., nitrogen content) and IR spectroscopy (amide peaks at ~1654 cm⁻¹) can differentiate between ester and protein adducts .
Q. What experimental strategies resolve contradictions in benzyl ester quantification across analytical methods?
- Methodological Answer : Discrepancies between spectrophotometric assays (e.g., UV-based) and chromatographic methods (e.g., IC) may arise from interfering chromophores or incomplete hydrolysis. To mitigate this, use orthogonal validation: (1) Alkali treatment followed by glucuronic acid quantification via IC (specific to ester cleavage), and (2) IR spectroscopy to monitor ester bond integrity pre/post hydrolysis .
Q. How can molecular dynamics (MD) simulations optimize reaction conditions for benzyl ester formation?
- Methodological Answer : MD simulations of the diazepane-benzyl ester system can model solvent effects (e.g., 1,4-dioxane vs. dioxane/water mixtures) and protonation states under varying pH. For example, simulations predict enhanced esterification efficiency in aprotic solvents due to reduced nucleophilic competition. Experimental validation involves comparing yields under simulated vs. empirical conditions (e.g., 88% yield in dioxane at 20°C under nitrogen) .
Q. What role does the diazepane ring conformation play in the compound’s reactivity?
- Methodological Answer : The seven-membered diazepane ring exhibits chair and boat conformations, influencing steric accessibility of the carboxylic acid group. X-ray crystallography or DFT calculations can map energy-minimized conformers. For instance, a chair conformation may favor esterification due to reduced steric hindrance, whereas a boat conformation could hinder coupling efficiency .
Key Research Challenges
- Contradictions in Stability Data : Neutral pH stabilizes protein adducts but destabilizes benzyl esters, requiring careful pH control during synthesis .
- Analytical Interference : Protein contamination in enzymatic syntheses may inflate nitrogen content, necessitating purification (e.g., dialysis) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
